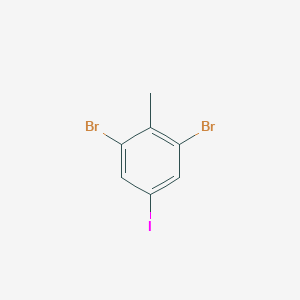

1,3-Dibromo-5-iodo-2-methylbenzene

Vue d'ensemble

Description

1,3-Dibromo-5-iodo-2-methylbenzene is a chemical compound with the molecular formula C7H5Br2I. It has a molecular weight of 375.83 . It is a solid substance and should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .

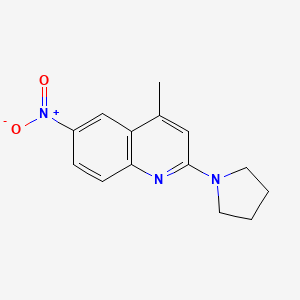

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5Br2I/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3 . This indicates that the compound has a benzene ring with two bromine atoms, one iodine atom, and one methyl group attached to it.Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C . The compound has a molecular weight of 375.83 .Applications De Recherche Scientifique

Synthesis and Organic Transformations

1,3-Dibromo-5-iodo-2-methylbenzene and its derivatives are valuable precursors in various organic transformations. They are particularly useful in reactions based on the intermediate formation of benzynes. Efficient synthesis methods for these compounds involve regioselective bromination, ortho-metalation, and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).

Applications in Molecular Structures and Phase Studies

These compounds exhibit interesting properties in their crystal states. For example, 1,3-dibromo-5-iodo-2,4,6-trimethylbenzene, a closely related molecule, demonstrates rotational disorder in its crystal structure at room temperature, involving stochastic in-plane reorientations (Ghanemi, Hernandez, Boudjada, & Meinnel, 2009).

Electrochemical and Thermodynamic Properties

The thermochemical properties, like vapor pressures and vaporization enthalpies, of halogen-substituted methylbenzenes, including this compound, have been studied for their potential applications in various scientific fields. These properties are crucial for understanding the behavior of these compounds under different physical conditions (Verevkin et al., 2015).

Chemical Reactions and Interactions

The reactivity of such compounds under different conditions has been extensively researched. For instance, studies on the photolysis of iodine-substituted compounds in different environments provide insights into the chemical behavior and potential applications of this compound in photochemical reactions (Youssefyeh & Lichtenberg, 1974).

Material Science and Catalysis

In material science and catalysis, derivatives of this compound play a role as intermediates or components in the synthesis of complex molecules and materials, contributing to advancements in these fields. Studies involving Suzuki coupling and aminocarbonylation reactions exemplify such applications https://consensus.app/papers/aminocarbonylation-iodoalkenes-iodobenzene-acid-esters-müller/c3dbfb0867d15697a6bded705609a668/?utm_source=chatgpt" target="_blank">(Cianga & Yagcı, 2001); (Müller et al., 2005)

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that this compound is a derivative of benzene, and benzene derivatives are often involved in electrophilic aromatic substitution reactions .

Mode of Action

The mode of action of 1,3-Dibromo-5-iodo-2-methylbenzene is likely to involve electrophilic aromatic substitution, a common reaction for benzene derivatives . This reaction involves two steps:

- The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- A proton is removed from this intermediate, yielding a substituted benzene ring .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability might be affected by light and temperature, as suggested by the recommendation to store it in a dark place at a temperature between 2-8°C .

Propriétés

IUPAC Name |

1,3-dibromo-5-iodo-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2I/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJDQGNISKKJTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

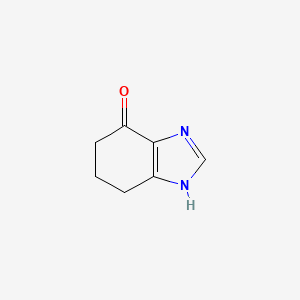

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B3151106.png)